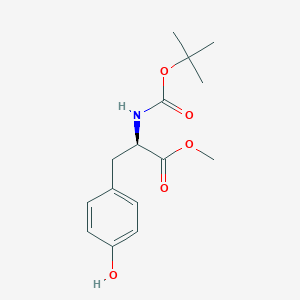

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Übersicht

Beschreibung

“®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C15H21NO5 . It has a molecular weight of 295.34 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.34 . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and require experimental data for accurate determination.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-D-Tyr-OMe: is widely used in peptide synthesis, particularly in the Boc solid-phase peptide synthesis method . This technique involves the step-wise construction of a peptide chain through the successive addition of amino acid residues to a growing peptide. The Boc group protects the amino group during the synthesis process, allowing for the selective formation of peptide bonds.

Antioxidant Dipeptide Precursors

Research has shown that Boc-D-Tyr-OMe can be used as an acyl donor in the enzymatic synthesis of antioxidant dipeptide precursors . These dipeptides have potential applications in nutrition and pharmaceuticals due to their immunomodulatory and antihypertensive functions.

Enzymatic Peptide Synthesis

The compound serves as a substrate in kinetically controlled enzymatic peptide synthesis reactions. This method is eco-friendly and operates under mild conditions, making it an attractive alternative to traditional chemical peptide synthesis .

Safety and Hazards

Wirkmechanismus

Target of Action

Boc-D-Tyr-OMe, also known as Boc-D-tyrosine methyl ester or ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, is a compound used in peptide synthesis

Mode of Action

The compound is used in the synthesis of peptides, where it acts as a building block. It interacts with other amino acids to form peptide bonds, contributing to the formation of larger peptide chains .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. It participates in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would be determined by the properties of the final peptide product .

Result of Action

The result of Boc-D-Tyr-OMe’s action is the formation of peptide bonds, contributing to the synthesis of peptides or proteins. The molecular and cellular effects of its action would depend on the function of the final peptide product .

Action Environment

The action, efficacy, and stability of Boc-D-Tyr-OMe can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants in the peptide synthesis process .

Eigenschaften

IUPAC Name |

methyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIFXJSLCUJHBB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426793 | |

| Record name | Boc-D-Tyr-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76757-90-9 | |

| Record name | Boc-D-Tyr-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

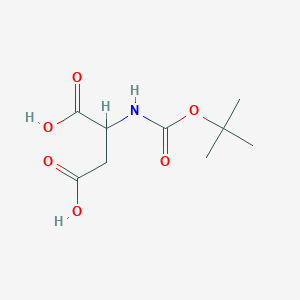

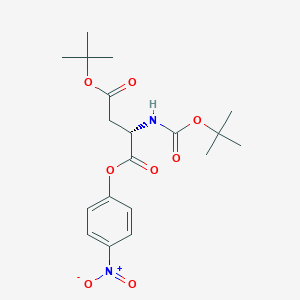

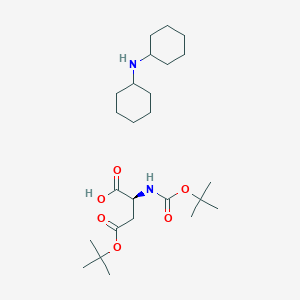

Synthesis routes and methods

Procedure details

Q & A

Q1: Why was Boc-D-tyrosine methyl ester chosen as a starting material in this research, instead of the more common O-benzyl-N-Boc-D-tyrosine?

A1: The researchers specifically aimed to avoid the cumbersome synthesis of O-benzyl-N-Boc-D-tyrosine. [] Utilizing Boc-D-tyrosine methyl ester, where the phenolic OH group of tyrosine remains unprotected, allowed for a more straightforward synthetic route. This strategy simplifies the process by eliminating the need for protection and deprotection steps associated with the phenolic OH group.

Q2: How was the stereochemistry of the target compound (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid (AHpHBA) controlled using Boc-D-tyrosine methyl ester as a starting material?

A2: While Boc-D-tyrosine methyl ester provides the chirality at the α-carbon (derived from D-tyrosine), the synthesis involves the formation of a new chiral center. The reduction of the aldehyde intermediate (derived from Boc-D-tyrosine methyl ester) with DiBAL leads to a mixture of diastereomers of AHpHBA. [] The desired (2S,3R)-AHpHBA diastereomer was then separated from the mixture using chromatography.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.